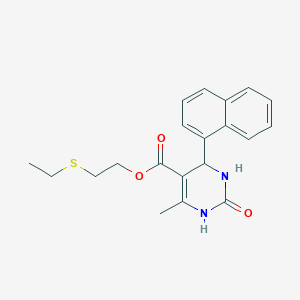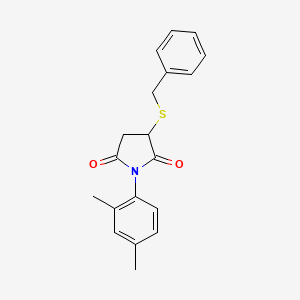![molecular formula C18H16N4 B5092608 N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide, also known as IQDMA, is a synthetic compound used in scientific research. It is a member of the indoloquinoline family and is known for its potential as an anticancer agent. The purpose of
Wirkmechanismus
The exact mechanism of action of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. One study found that N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide inhibits the activity of an enzyme called topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide may prevent cancer cells from dividing and replicating.
Biochemical and Physiological Effects:
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been shown to induce cell cycle arrest, increase reactive oxygen species (ROS) production, and activate the mitochondrial apoptotic pathway. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is its potential as an anticancer agent. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer treatment. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is relatively easy to synthesize and can be obtained in large quantities for use in lab experiments.
However, there are also limitations to using N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide in lab experiments. One limitation is its potential toxicity. While N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to be relatively non-toxic to normal cells, it can be toxic to cancer cells at high concentrations. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is not very water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide. One area of interest is its potential as a combination therapy with other anticancer agents. N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to enhance the activity of other anticancer agents, such as paclitaxel and cisplatin. Another area of interest is the development of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide analogs with improved solubility and bioavailability.
Conclusion:
In conclusion, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is a synthetic compound with potential as an anticancer agent. Its mechanism of action involves targeting multiple pathways involved in cancer cell growth and survival. While there are limitations to using N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide in lab experiments, it is a promising candidate for cancer treatment. Future research on N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide may lead to the development of new cancer therapies and improved treatment outcomes.
Synthesemethoden
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is synthesized through a multi-step process involving the reaction of 2-amino-3-carbethoxyindole with 2-bromoacetophenone, followed by cyclization with potassium carbonate. The resulting product is then treated with dimethylformamide dimethyl acetal to form N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide.
Wissenschaftliche Forschungsanwendungen
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N'-(10H-indolo[3,2-b]quinolin-2-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-22(2)11-19-13-7-8-15-12(9-13)10-17-18(21-15)14-5-3-4-6-16(14)20-17/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHHJMPTQRVEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC2=CC3=C(C4=CC=CC=C4N3)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5092526.png)
![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5092540.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5092542.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5092576.png)

![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)

![1-(4-chlorobenzyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5092591.png)


![4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid](/img/structure/B5092625.png)